molecular formula C13H16ClN3O B3046402 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1240528-19-1

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No. B3046402
CAS RN: 1240528-19-1
M. Wt: 265.74
InChI Key: ROFYGEGVRCJVBU-UHFFFAOYSA-N
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Description

“2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The molecular formula of this compound is C13H15N3O .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . The molecular weight of the compound is 229.28 .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The compound appears as a beige powder . The melting point is 218–219°С .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole ring system has garnered significant attention due to its unique bioisosteric properties and broad spectrum of biological activities. Researchers have harnessed this framework for novel drug development. Over the past few decades, several drugs containing the 1,2,4-oxadiazole unit have been discovered . These compounds exhibit diverse pharmacological effects, including antiviral, antibacterial, antitumor, and anti-inflammatory activities.

Anticancer Potential

Studies have evaluated 1,2,4-oxadiazole derivatives for their anticancer properties. These compounds inhibit cancer cell growth by targeting specific cellular pathways. For instance, researchers have synthesized derivatives and assessed their cytotoxicity against various cancer cell lines using assays like the MTT test . Further investigations are ongoing to optimize their efficacy and safety profiles.

Nematicides for Crop Protection

Tioxazafen, a 1,2,4-oxadiazole derivative, has been developed as a broad-spectrum nematicide. It effectively prevents nematode infestations in crops, contributing to sustainable agriculture .

Other Applications

Additional areas of interest include enzyme inhibition, ligand binding studies, and material science. Researchers continue to explore novel derivatives and their potential applications.

Mechanism of Action

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in the development of active pharmaceutical ingredients, energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

properties

IUPAC Name

3-phenyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c1-2-6-10(7-3-1)12-15-13(17-16-12)11-8-4-5-9-14-11;/h1-3,6-7,11,14H,4-5,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFYGEGVRCJVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=NO2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

CAS RN

1240528-19-1
Record name Piperidine, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240528-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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